molecular formula C23H24N4S B2857033 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile CAS No. 303985-66-2

2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Cat. No. B2857033
CAS RN: 303985-66-2
M. Wt: 388.53
InChI Key: MCMDLUSERIVMNX-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (BDEPMPC) is a synthetic organic compound that has been studied for its potential applications in scientific research. BDEPMPC is a derivative of pyrimidine, a heterocyclic aromatic organic compound with a five-membered ring structure. It is a colorless solid and has a unique combination of properties that make it a valuable compound for scientific research.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking

A study by Haress et al. (2015) involved the vibrational spectroscopic analysis (FT-IR and FT-Raman) of a closely related compound, 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile. The research aimed to understand the molecular structure, chemical properties, and potential biological interactions of the compound through density functional theory (DFT) and molecular docking studies. The study highlighted the compound's nonlinear optical properties and possible sites for electrophilic attack, suggesting its application in chemotherapeutic agents due to its ability to bind at the catalytic site of substrates through non-covalent interactions such as H-bonding and π-π interactions (Haress et al., 2015).

Synthesis and Antibacterial Activity

Rostamizadeh et al. (2013) focused on the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives through a one-pot, three-component reaction. The study further explored the transformation of these derivatives into 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. This research demonstrates the compound's role in synthesizing novel derivatives with potential antibacterial properties (Rostamizadeh et al., 2013).

Chemotherapeutic Potential

Another study by Alzoman et al. (2015) on a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, conducted spectroscopic analysis, molecular docking, and theoretical studies to predict its chemotherapeutic potential. The research suggested the compound's inhibitory activity against specific substrates, indicating its potential as an anti-diabetic compound (Alzoman et al., 2015).

Antihypertensive Activity

A study by Alam et al. (2010) designed and synthesized a series of pyrimidine carboxamides to evaluate their antihypertensive activity. This research highlights the potential of pyrimidine derivatives in lowering blood pressure, comparable to the standard drug nifedipine, thus demonstrating another therapeutic application of compounds related to 2-(Benzylsulfanyl)-4-(diethylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (Alam et al., 2010).

properties

IUPAC Name

2-benzylsulfanyl-4-(diethylamino)-6-(4-methylphenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4S/c1-4-27(5-2)22-20(15-24)21(19-13-11-17(3)12-14-19)25-23(26-22)28-16-18-9-7-6-8-10-18/h6-14H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMDLUSERIVMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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